molecular formula C16H14N6O2 B15016463 4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(3-methylphenyl)imino]methyl}phenol

4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(3-methylphenyl)imino]methyl}phenol

Cat. No.: B15016463
M. Wt: 322.32 g/mol
InChI Key: HOTXVGHTXJZMCR-UHFFFAOYSA-N
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Description

4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, an azo linkage, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like toluene and reagents such as anhydrous ammonia and hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques like recrystallization and column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the phenolic group yields quinones, while reduction of the azo linkage produces corresponding amines .

Scientific Research Applications

4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and azo linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target .

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

4-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-[(3-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C16H14N6O2/c1-10-3-2-4-12(7-10)18-9-11-8-13(5-6-14(11)23)19-20-16-15(17)21-24-22-16/h2-9,23H,1H3,(H2,17,21)

InChI Key

HOTXVGHTXJZMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)N=NC3=NON=C3N)O

Origin of Product

United States

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